molecular formula C28H36O6 B1626918 Norethisterone acetate CAS No. 38673-38-0

Norethisterone acetate

Cat. No. B1626918
CAS RN: 38673-38-0
M. Wt: 468.6 g/mol
InChI Key: UKLLMPFMXAPFRE-YASIDCQCSA-N
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Description

Norethisterone acetate, also known as NETA, is a synthetic progestin used in a variety of medical applications. It is a derivative of 19-nortestosterone and is used in combination with estradiol to treat menopausal symptoms and as a contraceptive. Norethisterone acetate is also used in the treatment of endometriosis, uterine fibroids, and dysfunctional uterine bleeding. In addition, it has been used in laboratory experiments to study the effects of progesterone on female reproductive physiology and behavior.

Scientific Research Applications

Norethisterone Acetate: A Comprehensive Analysis of Scientific Research Applications

Contraception: Norethisterone acetate (NETA) is commonly used as a hormonal contraceptive. It can be used alone or in combination with estrogen to prevent pregnancy. The compound works by mimicking the natural hormone progesterone, thereby inhibiting ovulation and altering the uterine lining to prevent implantation .

Menstrual Cycle Regulation: NETA is also utilized to postpone menstruation and regulate the menstrual cycle. This application is particularly useful for women who experience heavy or painful periods, allowing them to have more control over their menstrual cycles .

Gynecological Disorders: The compound is effective in treating various gynecological disorders such as abnormal uterine bleeding and endometriosis. By modulating the hormonal balance, NETA helps manage symptoms and reduce discomfort associated with these conditions .

Menopausal Hormone Therapy: In postmenopausal hormone therapy (HT), NETA is used alongside estrogen to alleviate symptoms associated with menopause, such as hot flashes and osteoporosis. It helps in maintaining the hormonal balance that is disrupted during menopause .

Endometrial Hyperplasia Management: NETA serves as a first-line management option for endometrial hyperplasia without atypia. It has been found to reduce the incidence of hysterectomy and is considered a safe and effective treatment option for this condition .

Hormone Replacement Therapy: In combination with estradiol valerate (EST), NETA is co-formulated as a hormone replacement therapy (HRT). This combination is used to replace hormones at lower levels during menopause or in women with ovarian insufficiency .

Mechanism of Action

Target of Action

The primary target of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one, also known as Norlutin-A or Norethisterone acetate, is the sex hormone-binding globulin . This compound, being a progestational compound, has high progestational activity with minimal intrinsic androgenicity .

Biochemical Pathways

This can have downstream effects on various physiological processes, including the menstrual cycle and ovulation .

Pharmacokinetics

The pharmacokinetics of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involve absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly metabolized by first-pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites . Accumulation following multiple dosing of the compound is approximately 2-fold for NGMN and ethinyl estradiol compared with single-dose administration .

Result of Action

The molecular and cellular effects of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one’s action are primarily related to its role as a contraceptive. By binding to sex hormone-binding globulin and affecting the levels of sex hormones, this compound can prevent ovulation and alter the endometrium, reducing the likelihood of implantation .

Action Environment

The action, efficacy, and stability of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound. Additionally, individual factors such as age, health status, and genetic factors can also influence the action of this compound .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-REGVOWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858970
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38673-38-0
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38673-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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